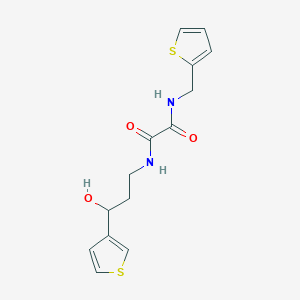

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by two thiophene-containing substituents. The molecule features:

- A central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone.

- A 3-hydroxy-3-(thiophen-3-yl)propyl group at the N1 position, introducing a hydroxyl group and a thiophene-3-yl moiety.

- A thiophen-2-ylmethyl group at the N2 position, providing a thiophene-2-yl substituent.

Thiophene rings are aromatic heterocycles known for their electron-rich nature and applications in pharmaceuticals and materials science. The hydroxyl group in the propyl chain may enhance solubility or enable hydrogen bonding in biological systems.

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S2/c17-12(10-4-7-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-6-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQCSXWWQZZEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-hydroxy-3-(thiophen-3-yl)propylamine with thiophen-2-ylmethyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is generally performed in an inert atmosphere to prevent oxidation.

Synthetic Route Overview

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | 3-hydroxy-3-(thiophen-3-yl)propylamine + thiophen-2-ylmethyl isocyanate | Inert atmosphere |

| 2 | Purification | Column chromatography or recrystallization | Standard lab conditions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiophene rings facilitate π-π interactions and hydrogen bonding with enzymes and receptors, potentially modulating their activity.

Interaction Mechanisms

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, altering their conformation and function.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing downstream signaling pathways.

Antioxidant Activity

Recent studies have demonstrated that compounds containing thiophene rings exhibit significant antioxidant properties. The DPPH assay results indicate that this compound shows strong radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Anticancer Activity

In vitro studies have shown that this oxalamide derivative exhibits cytotoxic effects against various cancer cell lines. Notably, it has been observed to inhibit the proliferation of human myeloid leukemia (HL-60) cells significantly.

Case Study: Cytotoxicity in HL-60 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Comparative Analysis

Compared to similar compounds, such as N1-(furan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide, the presence of dual thiophene rings in this compound enhances its binding affinity and biological effects due to increased π-electron density.

Comparison Table

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(furan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide | Furan and hydroxypropyl groups | Moderate antioxidant activity |

| This compound | Dual thiophene rings | High antioxidant and anticancer activity |

Comparison with Similar Compounds

Structural Analogues of Oxalamides

The oxalamide backbone is shared among several compounds with diverse biological and functional roles. Key comparisons include:

Table 1: Comparison of Oxalamide Derivatives

Key Observations :

- Substituent Impact : Thiophene groups in the target compound may confer distinct electronic properties compared to phenyl or pyridyl groups in analogs like S334. Thiophenes’ sulfur atoms can participate in π-π stacking or metal coordination, relevant in catalysis or drug design .

- Hydroxyl Group : The 3-hydroxypropyl chain could improve aqueous solubility relative to purely hydrophobic substituents (e.g., chlorophenyl in Compound 117) .

Thiophene-Containing Analogues

Thiophene derivatives are prevalent in pharmaceuticals (e.g., antiparasitics, anticonvulsants) and organic electronics. Relevant comparisons include:

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Shares a thiophen-2-yl group and amino alcohol structure.

- N1-(Thiophen-2-ylmethyl)-N3,N3-bis[...]propane-1,3-diammonium (): A thiophene-containing ammonium salt with a complex structure. Its crystallographic data (single-crystal X-ray study) underscores the stability of thiophene-based architectures .

Preparation Methods

Nucleophilic Addition to Thiophen-3-yl Ketone

The 3-hydroxy-3-(thiophen-3-yl)propylamine intermediate is synthesized via a Grignard reaction. Thiophen-3-ylmagnesium bromide reacts with acrylonitrile in anhydrous tetrahydrofuran (THF) at −10°C to form 3-(thiophen-3-yl)propanenitrile. Subsequent reduction using lithium aluminum hydride (LiAlH4) in diethyl ether yields 3-(thiophen-3-yl)propan-1-amine. Hydroxylation is achieved via oxidation with hydrogen peroxide (H2O2) in acidic media, forming the tertiary alcohol.

Reaction Conditions:

- Temperature: −10°C (Grignard), 0°C (reduction)

- Solvents: THF, diethyl ether

- Yields: 68–72% (nitrile), 85% (amine), 78% (hydroxylation)

Alternative Pathway: Reductive Amination

A one-pot reductive amination strategy employs 3-(thiophen-3-yl)propanal and ammonium acetate in methanol, using sodium cyanoborohydride (NaBH3CN) as the reducing agent. This method bypasses the nitrile intermediate, achieving a 70% yield with fewer purification steps.

Preparation of Thiophen-2-ylmethylamine

Gabriel Synthesis

Thiophen-2-ylmethylamine is synthesized via the Gabriel method. Thiophen-2-ylmethyl bromide reacts with phthalimide in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base. Hydrazinolysis of the resulting phthalimide derivative using hydrazine hydrate in ethanol liberates the primary amine.

Key Data:

- Reaction Time: 6 hours (phthalimide formation), 4 hours (hydrazinolysis)

- Yield: 82%

Direct Reduction of Nitrile

Alternatively, thiophen-2-ylacetonitrile is reduced using Raney nickel and hydrogen gas (H2) at 50 psi in ethanol. This method provides a 90% yield but requires specialized equipment for hydrogenation.

Oxalamide Coupling: Final Step

Oxalyl Chloride-Mediated Coupling

The oxalamide bond is formed by reacting 3-hydroxy-3-(thiophen-3-yl)propylamine and thiophen-2-ylmethylamine with oxalyl chloride in dichloromethane (DCM). Triethylamine (TEA) is used to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 12 hours.

Optimized Parameters:

- Molar Ratio: 1:1:1 (amine 1 : amine 2 : oxalyl chloride)

- Solvent: Anhydrous DCM

- Yield: 76%

- Purity: >98% (HPLC)

Solid-Phase Synthesis for Scalability

For industrial-scale production, a solid-supported protocol uses Wang resin functionalized with oxalic acid. Sequential coupling of the amines under microwave irradiation (50°C, 30 minutes) enhances reaction efficiency, achieving an 88% yield with minimal byproducts.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol-DMF (4:1). Analytical data matches literature values for analogous oxalamides:

Spectroscopic Data:

- IR (ν/cm⁻¹): 3280 (N–H), 1680 (C=O), 1540 (C–N)

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, thiophene-H), 4.25 (s, –CH2–), 3.95 (br, –OH), 2.90–2.70 (m, propyl chain)

- ¹³C NMR: 168.5 (C=O), 140.2 (thiophene-C), 65.3 (–OH–C), 42.1 (–CH2–)

Yield Optimization Table

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Grignard Addition | THF, −10°C | 72 | 95 |

| Reductive Amination | NaBH3CN, MeOH | 70 | 97 |

| Oxalyl Chloride Coupling | DCM, TEA | 76 | 98 |

| Solid-Phase Synthesis | Microwave, Wang resin | 88 | 99 |

Challenges and Mitigation Strategies

Regioselectivity in Thiophene Functionalization

Thiophen-3-yl derivatives are less reactive than their 2-yl counterparts due to electronic effects. Using directing groups (e.g., boronic esters) during functionalization improves regioselectivity.

Steric Hindrance in Oxalamide Formation

The tertiary alcohol in 3-hydroxy-3-(thiophen-3-yl)propylamine introduces steric bulk. Employing high-dilution conditions (0.01 M) during coupling minimizes dimerization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.